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Introduction
19-Epi-scholaricine is a prominent indole alkaloid isolated from the leaves of Alstonia

scholaris, a plant with a history of use in traditional medicine for respiratory ailments. As a

major constituent of the total alkaloids extract, which is under investigation as a botanical drug,

understanding the specific safety and toxicological profile of 19-Epi-scholaricine is crucial for

its potential development as a therapeutic agent. This document provides a comprehensive

summary of the currently available preliminary safety and toxicological data on 19-Epi-
scholaricine, with a focus on acute toxicity, genotoxicity, and cytotoxicity. The information

herein is intended to guide further non-clinical and clinical development.

Acute Oral Toxicity
The acute oral toxicity of 19-Epi-scholaricine has been evaluated in mice. In a study

comparing the acute toxicity of five major indole alkaloids from Alstonia scholaris, 19-Epi-
scholaricine demonstrated a significantly lower toxicity profile compared to its isomer,

scholaricine.
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Compoun
d

Species Sex
Route of
Administr
ation

Paramete
r

Value
Observati
ons

19-Epi-

scholaricin

e

Mouse M/F Oral MTD 2.0 g/kg bw

No

mortality or

behavioral

changes.

Reduced

activity

observed,

with

recovery

within 4

hours.[1]

Scholaricin

e
Mouse M/F Oral MTD

< 0.75 g/kg

bw

Reduced

activity,

shortness

of breath,

unsteady

gait,

tremors,

convulsion

s, and

death.[1]

Total

Alkaloids

(TA)

Mouse M/F Oral LD₅₀
5.48 g/kg

bw

Prone

position,

shortness

of breath,

wheezing,

and

convulsion

at higher

doses.[1]

[2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7253540/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7253540/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7253540/
https://www.tandfonline.com/doi/full/10.1080/13880209.2021.1893349
https://ijprajournal.com/issue_dcp/Phytochemical%20and%20Anticancer%20Investigation%20of%20Alstonia%20scholaris%20%20a%20Review.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14021939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MTD: Maximum Tolerated Dose; LD₅₀: Median Lethal Dose

Experimental Protocol: Acute Oral Toxicity in Mice
The acute toxicity of 19-Epi-scholaricine was determined as part of a larger study on the

indole alkaloids from Alstonia scholaris leaves.[1]

Test Animals: Institute of Cancer Research (ICR) mice (18–20 g) were used. Animals were

acclimatized for 7 days with free access to a standard diet and water. A 10-12 hour fasting

period was implemented before administration.

Administration: 19-Epi-scholaricine was administered orally to mice at a dose of 2.0 g/kg

body weight.

Observation: The animals were observed continuously for the first 4 hours post-

administration and then daily for a total of 14 days.

Parameters Assessed: Observations included changes in behavior, signs of toxicity (e.g.,

shortness of breath, unsteady gait, convulsions), and mortality.

Results: In the group administered 19-Epi-scholaricine at 2.0 g/kg bw, no mortality or overt

signs of toxicity were observed. A temporary reduction in activity was noted, with the animals

returning to normal within 4 hours. This dose was consequently determined to be the

Maximum Tolerated Dose (MTD).[1]

In Vitro Toxicology
Direct studies on the cytotoxicity and genotoxicity of isolated 19-Epi-scholaricine are limited.

The available data is primarily from studies on the total indole alkaloid extract of Alstonia

scholaris (IAAS), where 19-Epi-scholaricine is a major component.

Cytotoxicity
The cytotoxic potential of Alstonia scholaris extracts has been evaluated against various cell

lines. The total alkaloid fraction has demonstrated anti-proliferative activity against human lung

cancer A549 cells.
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Extract/Fraction Cell Line Parameter Value

Total Alkaloids
A549 (Human Lung

Carcinoma)
IC₅₀ 14.4 µg/mL

Triterpenes
A549 (Human Lung

Carcinoma)
IC₅₀ 9.3 µg/mL

Chloroform Fraction

(Bark)

HeLa (Human

Cervical Cancer)
IC₅₀ 125.06 µg/mL

Chloroform Fraction

(Bark)

Vero (Normal Monkey

Kidney)
IC₅₀ 396.24 µg/mL

IC₅₀: Half-maximal Inhibitory Concentration

It is important to note that these values represent the activity of a complex mixture and not of

19-Epi-scholaricine alone.

Genotoxicity
The genotoxic potential of the total indole alkaloids extract from Alstonia scholaris (IAAS) has

been assessed through a battery of standard assays.
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Assay Test System
Metabolic
Activation

Concentration/
Dose

Result

Bacterial

Reverse

Mutation (Ames)

Test

S. typhimurium &

E. coli

With and without

S9

Up to 500 µ

g/plate

Non-

mutagenic[1][4]

In Vitro

Mammalian

Chromosomal

Aberration

Chinese Hamster

Lung (CHL) cells

With and without

S9
Up to 710 µg/mL

Non-

clastogenic[1][4]

In Vivo

Mammalian

Erythrocyte

Micronucleus

Test

Mouse bone

marrow
N/A

Up to 800 mg/kg

bw (oral)

No increase in

micronuclei[1][4]

These results indicate that the total alkaloid extract from Alstonia scholaris is not genotoxic

under the tested conditions.[1][4] While this suggests a low likelihood of genotoxicity for its

major components, dedicated studies on isolated 19-Epi-scholaricine are required for a

definitive conclusion.

Experimental Protocol: Genotoxicity Assays
The genotoxicity of the Indole Alkaloids Extract from Alstonia scholaris (IAAS) was evaluated

according to established guidelines.[4]

Ames Test: The assay was performed with Salmonella typhimurium strains TA98, TA100,

TA1535, TA1537 and Escherichia coli strain WP2uvrA. The extract was tested at various

concentrations up to 500 µ g/plate , both with and without metabolic activation using a rat

liver S9 fraction.

Chromosomal Aberration Test: Chinese Hamster Lung (CHL) cells were exposed to the

extract at concentrations up to 710 µg/mL, with and without S9 metabolic activation.

Metaphase chromosomes were analyzed for structural aberrations.
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Micronucleus Test: Mice were orally administered the extract at doses up to 800 mg/kg body

weight. Bone marrow cells were collected at 24 and 48 hours post-administration and

analyzed for the presence of micronucleated polychromatic erythrocytes.

Signaling Pathways
While the toxicological mechanisms of 19-Epi-scholaricine are not well-defined, some

research into its therapeutic effects provides insight into its potential biological targets. In a

study on a mouse model of chronic glomerulonephritis, a combination of vallesamine and 19-
Epi-scholaricine was found to exert protective effects by modulating key proteins within the

PI3K-Akt signaling pathway.

Below is a diagram representing the general workflow for evaluating the in vivo acute oral

toxicity of a substance like 19-Epi-scholaricine.
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Experimental Workflow for Acute Oral Toxicity Study
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Caption: Workflow for an in vivo acute oral toxicity study.
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The following diagram illustrates a simplified representation of the PI3K-Akt signaling pathway

and highlights the proteins reportedly modulated by 19-Epi-scholaricine in a therapeutic

context.
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PI3K-Akt Signaling Pathway Modulation
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Caption: PI3K-Akt pathway with targets modulated by 19-Epi-scholaricine.
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Conclusion
The preliminary toxicological data for 19-Epi-scholaricine suggests a favorable acute safety

profile, particularly when compared to its isomer, scholaricine. Its Maximum Tolerated Dose in

mice is high (2.0 g/kg bw), indicating low acute toxicity via the oral route.[1] Furthermore, the

total alkaloid extract, of which 19-Epi-scholaricine is a major part, has been shown to be non-

genotoxic in a standard battery of tests.[1][4]

However, there is a clear data gap regarding the in vitro cytotoxicity and genotoxicity of the

isolated compound. Future studies should focus on determining the IC₅₀ values of pure 19-Epi-
scholaricine on various cancer and non-cancer cell lines and confirming its non-genotoxic

status through dedicated assays. Additionally, further investigation into the specific molecular

pathways modulated by 19-Epi-scholaricine is warranted to better understand its mechanism

of action and potential off-target effects. This will be essential for a comprehensive risk

assessment and to support its continued development as a potential therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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